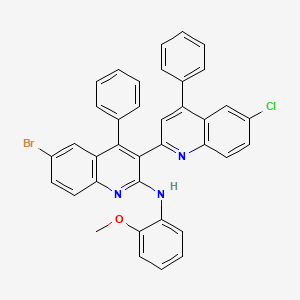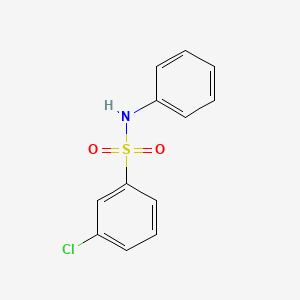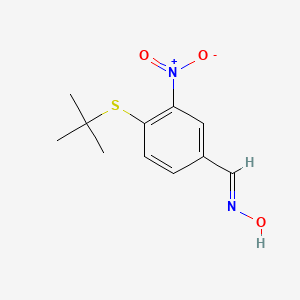
9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide” is a complex organic molecule. It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring. The molecule also contains hydroxyimino (-NOH) and sulfonamide (-SO2NH2) functional groups, which are often found in various pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the hydroxyimino group might participate in redox reactions, while the sulfonamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry and Environmental Science
Antimicrobial and Antitumor Properties
Sulfonamides, including structures similar to 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide, have been investigated for their potential in treating various diseases. They exhibit significant biological properties such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. Research has focused on optimizing these compounds to enhance their efficacy against specific targets, including HIV and certain cancers (Azevedo-Barbosa et al., 2020).
Environmental Degradation and Monitoring
Studies have also explored the environmental impact of sulfonamide compounds, including their persistence and bioaccumulation potential. Research on microbial degradation pathways offers insights into reducing the environmental footprint of these substances and understanding their fate in natural ecosystems (Liu & Mejia Avendaño, 2013).
Applications in Materials Science
Polymer Modification and Nanotechnology
The unique properties of sulfonamide-based compounds have been utilized in materials science, particularly in modifying the characteristics of polymers. For example, enhancing the hydrophilicity of polysulfone membranes through sulfonation improves their performance in filtration applications, demonstrating the potential of sulfonamides in engineering advanced materials (Bruggen, 2009).
Corrosion Inhibition
Derivatives of sulfonamides have been studied for their effectiveness as corrosion inhibitors, protecting metals from degradation. This application is crucial in various industries, including construction and manufacturing, to enhance the longevity and reliability of metal components (Verma et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage and replication stress .
Mode of Action
This interaction could lead to changes in the phosphorylation state of the enzyme, thereby altering its function and potentially influencing cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA repair, given the role of its target, the Serine/threonine-protein kinase Chk1 . .
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in cell cycle progression and DNA repair mechanisms, given the role of its target, the Serine/threonine-protein kinase Chk1 . These changes could potentially influence cell survival and proliferation, particularly under conditions of DNA damage and replication stress .
Propiedades
IUPAC Name |
9-hydroxyimino-2-N,7-N-dimethylfluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-16-24(20,21)9-3-5-11-12-6-4-10(25(22,23)17-2)8-14(12)15(18-19)13(11)7-9/h3-8,16-17,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUWLYGZVMOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2885126.png)
![1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2885127.png)
![3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2885128.png)

![(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2885130.png)



![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885139.png)
![1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885141.png)
![2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2885142.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2885147.png)
